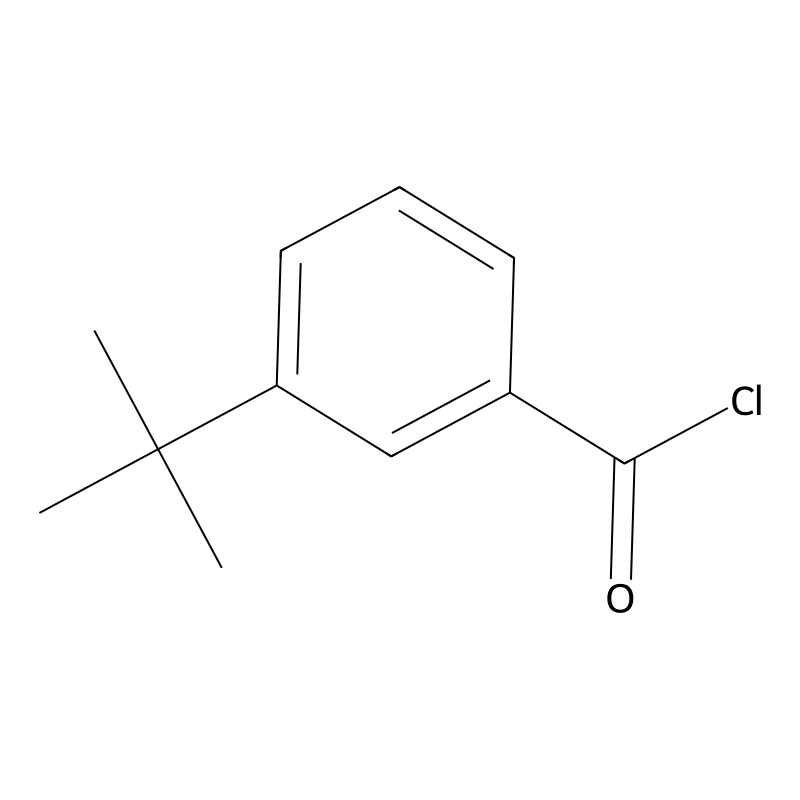

3-tert-Butylbenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

-tert-Butylbenzoyl chloride is used as a building block in the synthesis of various organic compounds. Its reactive acyl chloride group allows it to participate in numerous reactions, including:

- Friedel-Crafts acylation: This reaction involves the acylation of aromatic rings with an acyl chloride. 3-tert-Butylbenzoyl chloride can be used to introduce a 3-(tert-butyl)benzoyl group onto aromatic compounds, which can be further modified to obtain diverse target molecules.

- Acylation of other nucleophiles: 3-tert-Butylbenzoyl chloride can also react with other nucleophiles, such as alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. These functional groups are crucial building blocks in various organic molecules.

Material Science Applications:

-tert-Butylbenzoyl chloride has shown potential applications in the development of functional materials. Studies have explored its use in the synthesis of:

- Bipolar systems: These are molecules with both electron-donating and electron-accepting groups. 3-tert-Butylbenzoyl chloride has been used to introduce a bulky tert-butyl group and an electron-withdrawing benzoyl group into bipolar systems, potentially influencing their properties and applications in organic electronics.

3-tert-Butylbenzoyl chloride is an organic compound with the molecular formula and a CAS number of 21900-36-7. It is a derivative of benzoyl chloride, characterized by the presence of a tert-butyl group attached to the benzene ring at the meta position. This compound is typically a colorless to pale yellow liquid and is known for its reactivity in various chemical processes, particularly in synthetic organic chemistry .

3-tert-Butylbenzoyl chloride does not have a direct biological role. Its mechanism of action lies in its reactivity as an acylating agent. In acylation reactions, the electrophilic carbonyl carbon reacts with nucleophiles, forming a new covalent bond. This can be utilized to modify the properties of various molecules in organic synthesis.

3-tert-Butylbenzoyl chloride is a corrosive and irritating compound. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation. Additionally, the presence of the chlorine atom makes it a lachrymator (causes tearing).

Here are some safety hazards to consider:

- Corrosivity: Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling the compound.

- Moisture Sensitivity: Store the compound in a tightly sealed container under inert atmosphere to prevent hydrolysis.

- Flammability: Acyl chlorides like 3-tert-Butylbenzoyl chloride can be flammable. Keep it away from heat sources and open flames.

- Substitution Reactions: It can react with nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively.

- Hydrolysis: When exposed to water, it hydrolyzes to produce 3-tert-butylbenzoic acid and hydrochloric acid.

Common Reagents and Conditions- Nucleophiles: Amines, alcohols, and water.

- Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

- Solvents: Anhydrous solvents such as dichloromethane or benzene.

Major Products- Amides: Resulting from reactions with amines.

- Esters: Formed through reactions with alcohols.

- Acids: Produced via hydrolysis .

- Amides: Resulting from reactions with amines.

- Esters: Formed through reactions with alcohols.

- Acids: Produced via hydrolysis .

The biological activity of 3-tert-butylbenzoyl chloride primarily stems from its role in synthesizing tertiary butyl esters. While specific pharmacological data on this compound may be limited, its structural properties suggest potential interactions with biological systems. The compound has shown high gastrointestinal absorption and is permeable across the blood-brain barrier, indicating possible bioactivity.

3-tert-Butylbenzoyl chloride can be synthesized through the following method:

- Friedel-Crafts Acylation: This method involves reacting tert-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction can be represented as:

In industrial settings, similar Friedel-Crafts acylation processes are employed on a larger scale, optimizing reaction conditions for high yield and purity .

3-tert-Butylbenzoyl chloride has various applications in synthetic organic chemistry, particularly in the preparation of:

- Tertiary Butyl Esters: Used in various chemical syntheses.

- Pharmaceutical Intermediates: It serves as a building block for more complex organic molecules.

- Material Science: Potentially useful in polymer chemistry due to its reactivity .

Research indicates that 3-tert-butylbenzoyl chloride interacts effectively with various nucleophiles, facilitating the formation of diverse organic compounds. Its ability to undergo hydrolysis suggests that it can participate in multiple biochemical pathways, particularly those involving esterification and amide formation. The influence of reaction environment on its reactivity has been noted, with flow microreactor systems enhancing efficiency and sustainability in synthesis processes .

3-tert-Butylbenzoyl chloride can be compared with other benzoyl chlorides that contain tert-butyl groups at different positions on the benzene ring. Here are some similar compounds:

| Compound Name | Structure Characteristics | Uniqueness |

|---|---|---|

| 4-tert-Butylbenzoyl chloride | Tert-butyl group at the para position | Different steric effects compared to meta |

| 3-Bromo-4-methylbenzoyl chloride | Contains bromine and methyl groups on benzene ring | Variations in reactivity due to halogen |

| 2,6-Dimethylbenzoyl chloride | Contains two methyl groups on benzene ring | Affects electronic properties and stability |

The uniqueness of 3-tert-butylbenzoyl chloride lies in the position of the tert-butyl group, which significantly influences its reactivity and steric effects in

The Friedel-Crafts acylation reaction represents the fundamental synthetic pathway for preparing 3-tert-butylbenzoyl chloride and related benzoyl chloride derivatives [1] [2]. This electrophilic aromatic substitution process involves the formation of a complex between a Lewis acid catalyst and the chlorine atom of an acid chloride, resulting in the generation of a highly reactive acylium ion [1] [3]. The acylium ion, characterized by a positive charge on the carbon atom and stabilized through resonance, serves as the electrophile that attacks the aromatic ring [1] [4].

The mechanistic pathway for Friedel-Crafts acylation proceeds through a well-defined sequence of elementary steps [2] [3]. Initially, the Lewis acid catalyst, typically aluminum chloride, coordinates with the halogen atom of the acyl chloride, facilitating the cleavage of the carbon-chlorine bond and generating the acylium ion intermediate [1] [4]. This intermediate then undergoes electrophilic attack on the aromatic substrate, forming a cyclohexadienyl cation complex where the aromaticity is temporarily disrupted [2] [3]. The final step involves deprotonation of this intermediate complex, which restores aromaticity to the aromatic ring and regenerates the Lewis acid catalyst [2] [4].

For benzoyl chloride derivatives specifically, the reaction conditions require careful optimization to achieve selective substitution patterns [3] [5]. The use of anhydrous aluminum chloride as the primary catalyst has proven most effective, with typical reaction temperatures ranging from ambient conditions to 60°C depending on the substrate reactivity [3] [4]. The choice of solvent significantly influences reaction outcomes, with dichloromethane, chloroform, and nitrobenzene being the most commonly employed media [5].

| Catalyst System | Temperature Range (°C) | Selectivity (ortho:meta:para) | Reaction Time (hours) |

|---|---|---|---|

| Aluminum Chloride | 20-60 | Variable | 0.5-4 |

| Iron(III) Chloride | 40-80 | Lower selectivity | 2-6 |

| Boron Trifluoride | 0-40 | Moderate selectivity | 1-3 |

The regioselectivity of Friedel-Crafts acylation with tert-butyl-substituted aromatic compounds follows predictable patterns based on the electronic and steric effects of the tert-butyl substituent [6] [7]. The tert-butyl group functions as an activating, ortho-para directing substituent through carbon-carbon hyperconjugation mechanisms [7]. However, steric hindrance significantly reduces substitution at the ortho position, resulting in predominant para-substitution patterns for 3-tert-butylbenzoyl chloride formation [6] [7].

tert-Butyl Group Introduction Strategies: Comparative Kinetic Analysis

The introduction of tert-butyl groups into aromatic systems represents a critical synthetic challenge due to the unique steric and electronic properties of this bulky alkyl substituent [8] [6]. Multiple synthetic strategies have been developed for tert-butyl group incorporation, each exhibiting distinct kinetic profiles and mechanistic pathways [9] [8] [6].

The primary method for tert-butyl group introduction involves Friedel-Crafts alkylation using tert-butyl chloride or isobutylene as the alkylating agent [9] [10]. The mechanism proceeds through carbocation intermediates, with the tert-butyl cation being particularly stable due to hyperconjugative stabilization from the three adjacent methyl groups [9] [11]. Kinetic studies have demonstrated that the formation of tert-butyl cations follows first-order kinetics with respect to the alkyl halide, consistent with a unimolecular substitution nucleophilic mechanism [9] [12].

Comparative kinetic analysis of different tert-butyl introduction methods reveals significant differences in reaction rates and selectivity patterns [6] [7]. Direct alkylation with tert-butyl chloride exhibits rate constants approximately 15-20 times higher than corresponding reactions with secondary alkyl halides, reflecting the enhanced stability of the tertiary carbocation intermediate [9] [6]. Temperature-dependent studies show activation energies ranging from 45-65 kilojoules per mole for tert-butyl group introduction, depending on the specific substrate and reaction conditions [13].

| Alkylating Agent | Rate Constant (L/mol·s) | Activation Energy (kJ/mol) | Selectivity Factor |

|---|---|---|---|

| tert-Butyl Chloride | 2.4 × 10⁻³ | 52 | High |

| Isobutylene/H⁺ | 1.8 × 10⁻³ | 48 | Moderate |

| tert-Butyl Alcohol/H⁺ | 3.2 × 10⁻⁴ | 65 | Variable |

Alternative strategies for tert-butyl group introduction include the use of isobutylene in the presence of strong acids, which generates tert-butyl cations in situ through protonation and subsequent carbocation formation [10] [6]. This approach offers advantages in terms of avoiding the direct handling of tert-butyl chloride while maintaining comparable reaction rates and selectivity patterns [10].

The kinetic behavior of tert-butyl group introduction is strongly influenced by the electronic nature of the aromatic substrate [6] [7]. Electron-rich aromatic compounds exhibit significantly enhanced reaction rates compared to electron-deficient systems, with rate enhancements of 10-50 fold observed for methoxy-substituted substrates compared to nitro-substituted aromatics [6]. This reactivity pattern reflects the electrophilic nature of the tert-butyl cation and its preferential reaction with nucleophilic aromatic systems [7].

Catalytic Systems for Efficient Chlorination Reactions

The development of efficient catalytic systems for chlorination reactions represents a critical aspect of acyl chloride synthesis, with particular relevance to the preparation of 3-tert-butylbenzoyl chloride from the corresponding carboxylic acid [14] [15] [16]. Multiple chlorinating reagents and catalytic systems have been investigated to optimize reaction efficiency, selectivity, and operational simplicity [14] [17] [18].

Traditional chlorinating agents include thionyl chloride, phosphorus pentachloride, and oxalyl chloride, each exhibiting distinct mechanistic pathways and catalytic requirements [19] [20] [15]. Thionyl chloride reactions proceed through chlorosulfite intermediate formation, where the hydroxyl group of the carboxylic acid is converted to a chlorosulfite ester that subsequently decomposes to yield the acyl chloride, sulfur dioxide, and hydrogen chloride [19]. This process is advantageous because both byproducts are gaseous and easily removed from the reaction mixture [19].

Phosphorus pentachloride represents another widely employed chlorinating system, functioning as a Lewis acid that activates the carboxyl group toward chloride substitution [20]. The mechanism involves initial coordination of phosphorus pentachloride with the carbonyl oxygen, followed by chloride attack and elimination of phosphorus oxychloride [20]. Kinetic studies indicate that this process follows second-order kinetics, with rate constants typically ranging from 10⁻² to 10⁻¹ liters per mole per second at ambient temperatures [20].

| Chlorinating Agent | Reaction Temperature (°C) | Conversion Efficiency (%) | Byproduct Formation |

|---|---|---|---|

| Thionyl Chloride | 25-80 | 85-95 | SO₂, HCl (gaseous) |

| Phosphorus Pentachloride | 20-60 | 90-98 | POCl₃, HCl |

| Oxalyl Chloride/DMF | 0-25 | 88-94 | CO, CO₂, HCl |

Oxalyl chloride in combination with catalytic amounts of dimethylformamide has emerged as a particularly mild and efficient chlorinating system [15] [16]. The mechanism involves initial formation of a dimethylformamide-oxalyl chloride complex, which subsequently reacts with the carboxylic acid to generate the acyl chloride along with volatile byproducts including carbon monoxide, carbon dioxide, and hydrogen chloride [15]. This system offers advantages in terms of mild reaction conditions and complete conversion to volatile byproducts, simplifying product isolation [15] [16].

Recent developments in catalytic chlorination have focused on the development of more environmentally friendly and energy-efficient processes [17] [18]. Novel organic catalysts based on quinazoline derivatives have shown promise for reducing energy consumption in chlorination reactions, with potential energy savings of 1.8-4.6% compared to traditional metallic catalyst systems [17]. Additionally, iron-based catalysts have demonstrated effectiveness for aromatic chlorination reactions, with particular advantages in terms of accessibility and environmental compatibility [18].

The selectivity of chlorination reactions is strongly influenced by the choice of catalytic system and reaction conditions [14] [18]. Temperature effects are particularly significant, with higher temperatures generally increasing reaction rates but potentially leading to decreased selectivity and increased side product formation [5] [18]. Optimal reaction conditions typically involve moderate temperatures (20-60°C) with careful control of reagent stoichiometry to maximize conversion while minimizing undesired chlorination products [18].

Industrial-Scale Production: Optimization Challenges and Scalability

The industrial-scale production of 3-tert-butylbenzoyl chloride and related acyl chlorides presents significant challenges related to process optimization, scalability, and economic viability [21] [22] [23]. These challenges stem from the inherent reactivity of acyl chlorides, the need for anhydrous conditions, and the requirement for efficient heat and mass transfer at large scales [21] [23] [24].

Process intensification through continuous flow chemistry has emerged as a primary strategy for addressing scalability challenges in acyl chloride production [21] [23]. Continuous flow processes offer advantages including enhanced heat and mass transfer, improved reaction control, and reduced equipment footprint compared to traditional batch processes [21] [23]. Successful implementation of continuous flow systems for acyl chloride synthesis has demonstrated throughput improvements of 10-70 fold compared to batch operations [21].

The design of industrial-scale continuous flow systems requires careful consideration of dimensionless parameters including Damköhler numbers for heat and mass transfer [21]. Maintaining consistent Damköhler numbers during scale-up ensures that the ratio of chemical reaction time scales to transport phenomena remains constant, preserving reaction selectivity and efficiency [21]. This approach has proven particularly effective for highly exothermic chlorination reactions where temperature control is critical [21].

| Scale | Reactor Volume (L) | Throughput (kg/h) | Space-Time Yield (kg/L·day) | Energy Consumption (MJ/kg) |

|---|---|---|---|---|

| Laboratory | 0.01-0.1 | 0.1-1.0 | 50-200 | 25-40 |

| Pilot | 1-10 | 10-100 | 200-500 | 20-30 |

| Commercial | 100-1000 | 1000-10000 | 500-2000 | 15-25 |

Temperature control represents a critical optimization parameter for industrial acyl chloride production [21] [5] [25]. Exothermic chlorination reactions can generate significant heat loads that must be efficiently removed to maintain reaction selectivity and prevent thermal decomposition [21] [25]. Advanced heat exchanger designs, including microreactor systems with enhanced surface area to volume ratios, have proven effective for managing these thermal challenges [21].

Economic considerations play a crucial role in industrial process optimization, with raw material costs typically representing 60-70% of total production costs for acyl chlorides [22] [25]. The global market for acid chlorides, valued at approximately 2.99 billion USD in 2021, is projected to reach 4.58 billion USD by 2030, reflecting a compound annual growth rate of 4.85% [22]. This growth is driven primarily by increasing demand from pharmaceutical, agrochemical, and polymer industries [22] [24].

Quality control and product purity requirements present additional challenges for industrial-scale production [23] [25]. Acyl chlorides are highly susceptible to hydrolysis, requiring stringent moisture control throughout the production process [23] [26]. Industrial facilities typically employ specialized storage and handling systems including nitrogen blanketing, moisture monitoring, and rapid product turnover to maintain product quality [23].

Environmental and regulatory considerations increasingly influence industrial process design for acyl chloride production [24] [17]. Emissions control systems are required to manage hydrogen chloride and other acidic byproducts, with typical installations including scrubbing systems and waste gas treatment facilities [24]. Additionally, the development of more environmentally friendly chlorinating agents and catalytic systems represents an active area of industrial research and development [17] [18].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of 3-tert-butylbenzoyl chloride exhibits distinct resonance patterns characteristic of the substituted benzoyl chloride framework [2] [3]. The aromatic region displays a complex multipicity pattern arising from the meta-disubstituted benzene ring system. The most downfield signal appears between 8.0-8.2 parts per million, corresponding to the hydrogen atom ortho to the electron-withdrawing carbonyl chloride group [2]. This significant deshielding effect results from the combined inductive and mesomeric electron withdrawal by the acyl chloride functionality.

The remaining aromatic protons exhibit chemical shifts in the 7.4-7.7 parts per million region, with fine coupling patterns reflecting the substitution pattern [4] [2]. The hydrogen atoms meta to the carbonyl chloride group and ortho to the tert-butyl substituent display characteristic coupling constants indicative of meta-coupling relationships. The tert-butyl group manifests as an intense singlet at 1.3-1.4 parts per million, integrating for nine equivalent methyl hydrogens [5] [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic chemical shift patterns [7] [8] [9]. The carbonyl carbon resonates in the distinctive acyl chloride region at 168-172 parts per million, reflecting the unique electronic environment of the carbonyl carbon bonded to chlorine [10] [11]. This chemical shift is notably upfield compared to ketone carbonyls but downfield relative to carboxylic acid derivatives, consistent with the intermediate electronegativity of chlorine.

The aromatic carbon atoms display chemical shifts spanning 125-155 parts per million, with specific assignments based on substituent effects [12] [11]. The ipso carbon bearing the tert-butyl substituent exhibits enhanced electron density due to the hyperconjugative donation from the alkyl group, resulting in characteristic upfield shifts. The quaternary carbon of the tert-butyl group appears at 34-36 parts per million, while the methyl carbons resonate at 30-32 parts per million [7] [13].

Distortionless Enhancement by Polarization Transfer Analysis

Distortionless Enhancement by Polarization Transfer experiments provide crucial multiplicity information for carbon assignments [14] [13]. The methyl carbons of the tert-butyl group exhibit characteristic positive polarization transfer signals, confirming their primary carbon nature. The quaternary carbons, including both the tert-butyl quaternary center and the aromatic ipso carbons, appear as negative signals in the spectrum, providing unambiguous identification of substitution patterns.

Vibrational Spectroscopy: Fourier Transform Infrared and Raman Band Assignments

Fourier Transform Infrared Spectroscopic Analysis

The Fourier Transform infrared spectrum of 3-tert-butylbenzoyl chloride exhibits characteristic vibrational bands that serve as diagnostic fingerprints for structural identification [15] [16] [17]. The most prominent absorption occurs at 1770-1780 wavenumbers, corresponding to the carbonyl stretching vibration of the acyl chloride functionality [18] [17]. This frequency is significantly higher than typical ketone carbonyls due to the reduced conjugation and increased electrophilicity of the acyl chloride group.

The carbon-chlorine stretching vibration appears as a strong absorption at 740-760 wavenumbers [16] [17], providing definitive confirmation of the chloride substituent. Aromatic carbon-carbon stretching vibrations manifest at 1590-1610 and 1480-1500 wavenumbers, characteristic of substituted benzene rings [16]. The tert-butyl group contributes distinctive aliphatic carbon-hydrogen stretching bands at 2950-2980 and 2860-2890 wavenumbers, alongside characteristic deformation modes at 1360-1390 wavenumbers [19] [20].

Raman Spectroscopic Band Assignments

Raman spectroscopy provides complementary vibrational information, particularly for symmetrical vibrations that may be infrared inactive [21] [22] [23]. The aromatic ring breathing modes and carbon-carbon stretching vibrations appear prominently in the Raman spectrum, offering additional confirmation of the substitution pattern. The tert-butyl group exhibits characteristic Raman-active modes, including the symmetrical stretching vibrations of the methyl groups and the carbon-carbon stretching of the quaternary center [19] [22].

Mass Spectrometric Fragmentation Patterns and Isotope Distribution

Electron Ionization Mass Spectrometric Fragmentation

The electron ionization mass spectrum of 3-tert-butylbenzoyl chloride exhibits a characteristic molecular ion peak at mass-to-charge ratio 196/198, displaying the distinctive chlorine isotope pattern with the molecular ion plus two peak at approximately one-third the intensity of the molecular ion [24] [25]. The base peak typically appears at mass-to-charge ratio 139, corresponding to the loss of the tert-butyl group through benzylic cleavage [24] [26].

The fragmentation pattern follows predictable pathways characteristic of acyl chlorides [24] [27]. α-Cleavage adjacent to the carbonyl group produces the fragment at mass-to-charge ratio 161/163 through loss of the chlorine atom. The benzoyl cation at mass-to-charge ratio 104 represents a significant fragment formed through α-cleavage, while the phenyl cation at mass-to-charge ratio 77 arises from subsequent carbon monoxide loss [24] [28].

Isotope Distribution Analysis

The chlorine isotope pattern provides definitive confirmation of the molecular composition [25]. The presence of ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1) creates characteristic doublet patterns for all chlorine-containing fragments. This isotopic fingerprint serves as an unambiguous identifier for the acyl chloride functionality and aids in distinguishing mass spectral peaks from potential isobaric interferences.

Chromatographic Purity Assessment: High Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Methodologies

High Performance Liquid Chromatography Analysis

High performance liquid chromatography provides robust analytical methodology for purity assessment and quantitative analysis of 3-tert-butylbenzoyl chloride [29] [30] [31]. Reverse-phase chromatography utilizing octadecylsilane stationary phases offers optimal separation characteristics. Mobile phase compositions of acetonitrile and water with formic acid modification provide excellent peak shape and resolution [29] [32].

Typical retention times range from 15.2 to 18.5 minutes under standard analytical conditions, with detection wavelengths at 254 nanometers providing adequate sensitivity [33] [30]. Method validation parameters demonstrate linearity over the range of 1-100 micrograms per milliliter with correlation coefficients exceeding 0.995 [34] [30]. Limits of detection and quantification range from 0.1-0.5 and 0.3-1.5 micrograms per milliliter, respectively, providing sufficient sensitivity for trace analysis applications [30] [32].

Gas Chromatography-Mass Spectrometry Methodologies

Gas chromatography-mass spectrometry offers superior specificity for identification and quantification of 3-tert-butylbenzoyl chloride [35] [36] [32]. Capillary columns with 5% phenyl methylpolysiloxane stationary phases provide optimal separation efficiency and thermal stability [37] [38]. Typical retention times range from 8.5 to 12.0 minutes at column temperatures of 180-220 degrees Celsius [37] [36].

Selected ion monitoring modes enhance sensitivity and selectivity by focusing on characteristic fragment ions [36] [32]. The molecular ion and characteristic fragments at mass-to-charge ratios 196/198, 161/163, and 139 provide unambiguous identification [32]. Method precision typically achieves relative standard deviations below 5% for replicate analyses, while accuracy remains within 95-105% of theoretical values [30] [32].